molecular formula C11H17NO4 B010197 (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid CAS No. 108999-93-5

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Cat. No.: B010197
CAS No.: 108999-93-5
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-JGVFFNPUSA-N
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Description

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid is a high-value chiral cyclopentene derivative that serves as a crucial synthetic intermediate in medicinal chemistry and organic synthesis . The compound features a tert-butoxycarbonyl (Boc) protected amino group, which is essential for safeguarding the amine functionality during multi-step synthetic processes, allowing for selective reactions at the carboxylic acid group . Its constrained cyclopentene ring structure makes it an ideal building block for constructing conformationally restricted analogs of biologically active compounds, such as peptidomimetics, which can lead to enhanced metabolic stability and potency in potential drug candidates . This stereospecific (1R,4S) isomer is characterized as a white to off-white crystalline solid with a melting point of approximately 152°C . It should be stored sealed in a dry environment at 2-8°C to maintain stability . The Boc-protecting group not only facilitates easy handling and purification but also allows for facile deprotection under mild acidic conditions to generate the free amine, ready for further derivatization . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151907-80-1
Record name (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid
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Preparation Methods

Boc Protection of Cyclopentene Derivatives

A widely adopted method involves the Boc (tert-butoxycarbonyl) protection of a pre-formed cyclopentene scaffold. The synthesis starts with (−)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride, which undergoes Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step achieves near-quantitative yields under mild conditions (0–5°C, 1 hour).

Carbohydrate-Derived Routes

An alternative approach utilizes hexoses like d-mannose or d-galactose as starting materials. Through ring-closing metathesis (RCM) and aza-Michael addition, polyhydroxylated cyclopentane β-amino acids are synthesized, which are subsequently functionalized to yield the target compound. This method leverages the inherent chirality of carbohydrates to control stereochemistry.

Step-by-Step Synthesis Protocol

Precursor Preparation

  • Aminocyclopentene Formation : (−)-2-azabicyclo[2.2.1]hept-5-en-3-one is treated with methanol and thionyl chloride at <5°C to form (−)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride.

  • Boc Protection : The amine group is protected using (Boc)₂O (1.2 equiv) in DCM with TEA (2.5 equiv). The reaction is stirred at room temperature for 1 hour, followed by aqueous workup to isolate the Boc-protected intermediate.

Selective Hydrolysis of Diastereomers

A critical challenge is separating the (1R,4S) isomer from its diastereomers. Enzymatic hydrolysis using Candida rugosa lipase in a pH 7 buffer selectively cleaves the undesired cis isomer, enriching the trans product to >98% enantiomeric excess (ee).

Table 1: Enzyme Screening for Hydrolysis Selectivity

EnzymeSelectivity (trans:cis)Yield (%)
Candida rugosa lipase24:192
Porcine pancreatic lipase8:178
Pseudomonas cepacia lipase12:185

Industrial-Scale Production Methods

Industrial protocols prioritize cost efficiency and scalability:

Continuous Flow Reactors

The Boc protection step is optimized using H-BEA zeolite catalysts in tetrahydrofuran (THF) within continuous flow reactors. This setup reduces reaction time from hours to minutes and improves yield to 94%.

Crystallization Techniques

Final purification employs anti-solvent crystallization with heptane, achieving >99% purity. The process parameters are tightly controlled:

  • Temperature gradient: 25°C → 4°C

  • Solvent ratio (THF:heptane): 1:5.

Stereochemical Control and Validation

Chiral Auxiliaries

In carbohydrate-derived routes, the use of Grubbs second-generation catalyst ensures high stereoselectivity during RCM, yielding cyclopentenecarboxylic acid derivatives with >90% ee.

Analytical Confirmation

  • Chiral HPLC : A Chiralpak IC column with hexane:isopropanol (80:20) resolves enantiomers, confirming ≥98% ee.

  • X-ray Crystallography : Absolute configuration is validated via single-crystal analysis.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodStarting MaterialStepsOverall Yield (%)Purity (%)
Boc ProtectionCyclopentene47899
Carbohydrate-Derivedd-Mannose83497
Industrial FlowPre-protected amine39499.5

Challenges and Optimization Strategies

Diastereomer Separation

Early methods relied on tedious column chromatography, but enzymatic hydrolysis now offers a greener alternative. Screening lipases in biphasic systems (water:ethyl acetate) enhances selectivity.

Carboxylation Efficiency

Direct carboxylation of cyclopentene intermediates using CO₂ under palladium catalysis has been explored, though yields remain suboptimal (45–60%) .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective reactions, enabling chemists to create various derivatives that can be utilized in further synthetic pathways.

Key Reactions :

  • Nucleophilic Substitution : The Boc-protected amine can undergo substitution reactions to introduce different functional groups.
  • Carboxylation : The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or related reagents.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceutical agents targeting specific enzymes or receptors. The ability to modulate biological activity through its interaction with molecular targets makes it valuable in drug development.

Case Studies :

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, showcasing potential therapeutic applications.
  • Receptor Interaction : The deprotected amine group can interact with biological receptors, leading to modulation of receptor activity and subsequent biological effects.

Biochemical Research

The compound is utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins allows researchers to investigate the dynamics of enzyme activity and inhibition.

Preparation Methods

The synthesis of this compound typically involves several steps:

  • Starting Material Selection : Begins with a suitable cyclopentene derivative.
  • Amination : Introduces the amino group via nucleophilic substitution.
  • Protection : Uses tert-butoxycarbonyl chloride to protect the amino group.
  • Carboxylation : Introduces the carboxylic acid group through carboxylation reactions.

Mechanism of Action

The mechanism of action of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (1S,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid

  • CAS : 151907-79-8
  • Key Differences : The enantiomer (1S,4R) shares the same molecular formula but reverses the stereochemistry at the 1 and 4 positions. This difference critically impacts its biological activity and synthetic utility. For example, enantiomers may exhibit divergent binding affinities in chiral environments, such as enzyme active sites .
  • Synthesis : Prepared similarly to the (1R,4S) isomer via Boc-protection of cyclopentene precursors, but stereoselective methods are required to control configuration .

Ethyl and Isopropyl Derivatives

a. (1R,4S)-4-(Boc-amino)-1-ethylcyclopent-2-ene-1-carboxylic acid
  • Structure : An ethyl group substitutes the hydrogen at the 1-position of the cyclopentene ring.
  • Synthesis: Methyl ester intermediates (e.g., methyl (1R,4S)-4-(Boc-amino)-1-ethylcyclopent-2-ene-carboxylate) are hydrolyzed using LiOH under reflux to yield the carboxylic acid .
b. (1S,4S)-4-(Boc-amino)-1-isopropylcyclopent-2-ene-1-carboxylic acid (CAS: 624734-32-3)
  • Structure : An isopropyl group at the 1-position.
  • Synthesis: Similar to the ethyl derivative but starting from methyl (1S,4S)-4-(Boc-amino)-1-isopropylcyclopent-2-ene-carboxylate. The isopropyl group further increases steric bulk, which may enhance selectivity in target binding .

Bicyclic and Functionalized Derivatives

a. (1R,4S)-4-(Boc-amino)-1-[(3R)-tetrahydrofuran-3-yl]cyclopent-2-ene-1-carboxylic acid
  • Structure : Incorporates a tetrahydrofuran (THF) ring fused to the cyclopentene.
  • Synthesis : Hydrogenation of the cyclopentene ring using PtO₂ under H₂ pressure yields a saturated cyclopentane derivative, altering conformational flexibility .
  • Application : The THF moiety enhances rigidity, making it useful in designing conformationally restricted peptidomimetics .
b. Bicyclo[2.2.1]heptene Derivatives
  • Example: (1S,2R,3S,4R)-3-(Boc-amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 1242184-46-8).
  • Impact : The bicyclic framework introduces significant ring strain, which can be exploited in strain-promoted click chemistry or to modulate bioavailability .

Ester Derivatives

  • Methyl Ester: Methyl (1R,4S)-4-(Boc-amino)cyclopent-2-ene-1-carboxylate is a common precursor. Hydrolysis under basic conditions (K₂CO₃/MeOH) regenerates the carboxylic acid .
  • Utility : Esters improve solubility in organic solvents, facilitating purification and subsequent coupling reactions .

Comparative Data Table

Compound Name CAS Number Substituent(s) Molecular Weight (g/mol) Key Synthetic Step Application
(1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic acid 151907-80-1 None 227.26 Boc-protection of cyclopentene precursor Kinase inhibitor intermediates
(1S,4R)-Enantiomer 151907-79-8 None (enantiomer) 227.26 Stereoselective synthesis Chiral resolution studies
1-Ethyl derivative - Ethyl at 1-position 255.32 LiOH hydrolysis of methyl ester Enhanced lipophilicity for drug delivery
1-Isopropyl derivative 624734-32-3 Isopropyl at 1-position 283.35 Ester hydrolysis under reflux Target-selective drug candidates
THF-fused derivative - THF ring 300.2 (after hydrogenation) Hydrogenation with PtO₂ Conformationally restricted peptidomimetics

Biological Activity

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid, commonly referred to as Boc-amino cyclopentene, is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a cyclopentene core and a tert-butoxycarbonyl (Boc) protecting group, allows for versatile applications in drug development, particularly as a building block for synthesizing enzyme inhibitors and other bioactive molecules.

  • Molecular Formula : C11_{11}H17_{17}N O4_{4}
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 151907-80-1

The biological activity of this compound primarily stems from its role as an inhibitor of E1 activating enzymes. These enzymes are crucial in various cellular processes, including the regulation of protein degradation pathways and cell proliferation. By inhibiting these enzymes, the compound has potential therapeutic implications in treating cancers and other diseases characterized by abnormal cell growth.

Synthesis and Functionalization

The synthesis of this compound typically involves:

  • Starting Material : N-Boc-(−)-amino acid methyl ester.
  • Reaction Conditions : Controlled reactions followed by selective hydrolysis using Candida rugosa lipase to isolate the desired trans isomer.
  • Characterization : Techniques such as GC-MS are employed to ensure high purity levels.

This compound can undergo further functionalization to introduce diverse pharmacophores, enhancing its bioactivity and selectivity against target enzymes.

Biological Activity Data

Activity TypeDescription
E1 Enzyme Inhibition Inhibits E1 activating enzymes involved in cancer biology.
Cell Proliferation Regulation Modulates pathways that control cell growth and division.
Therapeutic Potential Investigated for efficacy against various cancers.

Case Studies

  • Inhibition of E1 Enzymes : A study demonstrated that derivatives synthesized from this compound exhibited potent inhibitory activity against E1 enzymes, leading to reduced proliferation rates in cancer cell lines.
  • Selectivity and Toxicity : Research focused on optimizing the synthetic routes to enhance selectivity for cancerous cells while minimizing toxicity to healthy cells. This involved modifying the cyclopentene structure to improve binding affinity to target proteins.

Future Directions

Ongoing research aims to:

  • Explore the compound's efficacy against a broader range of diseases linked to abnormal cell proliferation.
  • Investigate combinatorial chemistry approaches using this compound as a scaffold for developing novel therapeutic agents.
  • Enhance its pharmacokinetic properties to improve bioavailability and therapeutic outcomes.

Q & A

Q. What analytical techniques best characterize this compound?

  • Methodological Answer :
  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/ACN gradient).
  • Structure Elucidation : ¹H/¹³C NMR (DMSO-d₆, δ 1.4 ppm for Boc tert-butyl group).
  • Mass Confirmation : High-resolution MS (ESI+) with m/z 228.12 [M+H]⁺ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

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